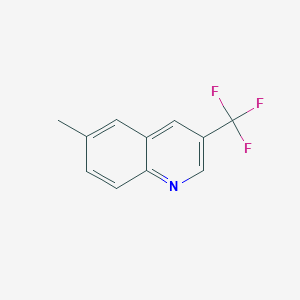

Quinoline, 6-methyl-3-(trifluoromethyl)-

Description

Significance of the Quinoline (B57606) Heterocyclic System in Modern Organic Chemistry

The quinoline framework is a key structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its aromatic nature, coupled with the presence of a nitrogen atom, imparts a rich chemical reactivity, making it amenable to a wide range of chemical transformations. Classical synthetic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide robust pathways to the quinoline core, while modern cross-coupling and C-H activation strategies offer more sophisticated tools for its functionalization. wikipedia.orgwikipedia.orgnih.gov The planarity and electron-donating/accepting capabilities of the quinoline system also make it an excellent ligand for transition metals and a building block for advanced materials with interesting photophysical properties. beilstein-journals.org

The Role and Impact of Trifluoromethyl Substitution in Chemical Biology and Materials Science

The introduction of a trifluoromethyl (-CF3) group into organic molecules has become a powerful strategy in both chemical biology and materials science. The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of a molecule, influencing its reactivity, stability, and intermolecular interactions. In medicinal chemistry, the -CF3 group is often employed to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. beilstein-journals.org In materials science, trifluoromethyl substitution can lead to materials with desirable properties such as enhanced thermal stability, altered photophysical characteristics, and unique liquid crystalline phases. beilstein-journals.org

Overview of Research Trajectories for 6-Methyl-3-(trifluoromethyl)quinoline and Related Trifluoromethylated Quinoline Derivatives

Research into trifluoromethylated quinolines, including the specific isomer 6-methyl-3-(trifluoromethyl)quinoline, is driven by the synergistic effects of the quinoline scaffold and the trifluoromethyl group. Investigations in this area often focus on the development of novel synthetic methodologies to access these compounds with high regioselectivity and efficiency. Once synthesized, these compounds are frequently evaluated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, their unique electronic and steric properties make them interesting candidates for applications in materials science, such as in the design of novel organic light-emitting diodes (OLEDs) and other functional materials. beilstein-journals.orggeorgiasouthern.edu

Historical Context of Quinoline Derivative Exploration in Academic Domains

The exploration of quinoline derivatives has a rich history dating back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, a discovery that revolutionized the treatment of malaria. This seminal finding spurred extensive research into the synthesis and biological evaluation of a vast number of quinoline-based compounds. The development of classical named reactions for quinoline synthesis, such as those by Skraup, Doebner, and Friedländer, laid the foundation for systematic investigations into their structure-activity relationships. wikipedia.orgwikipedia.orgnih.gov Over the decades, the focus of quinoline research has expanded beyond its medicinal applications to encompass a wide range of fields, including catalysis, materials science, and analytical chemistry, cementing its status as a truly versatile heterocyclic system.

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3N |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

6-methyl-3-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-10-8(4-7)5-9(6-15-10)11(12,13)14/h2-6H,1H3 |

InChI Key |

GAJWMGYBRPBGBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Trifluoromethylated Quinoline Systems

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) on the quinoline ring system is heavily influenced by the electronic nature of its substituents and the inherent lower reactivity of the pyridine (B92270) ring compared to the benzene (B151609) ring. baranlab.org In the case of 6-methyl-3-(trifluoromethyl)quinoline, the reaction outcome is dictated by the competing effects of the activating methyl group and the deactivating trifluoromethyl group.

The trifluoromethyl (-CF3) group at the C3-position exerts a strong -I (inductive) effect, significantly deactivating the pyridine ring towards electrophilic attack. bris.ac.uk Conversely, the methyl (-CH3) group at the C6-position is an activating group (+I, hyperconjugation) that enhances the electron density of the benzene portion of the molecule. rsc.org Consequently, electrophilic substitution is overwhelmingly directed to the carbocyclic (benzene) ring.

The methyl group directs incoming electrophiles to the ortho and para positions. rsc.org In this specific molecule, the positions ortho to the methyl group are C5 and C7, while the para position is occupied by the fused ring system. Therefore, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. baranlab.org While specific studies on 6-methyl-3-(trifluoromethyl)quinoline are limited, the regioselectivity is expected to follow this established pattern, likely producing a mixture of 5- and 7-substituted isomers.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table is based on established principles of electrophilic aromatic substitution.

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 6-methyl-3-(trifluoromethyl)-5-nitroquinoline & 6-methyl-3-(trifluoromethyl)-7-nitroquinoline |

| Bromination | Br₂ / FeBr₃ | 5-bromo-6-methyl-3-(trifluoromethyl)quinoline & 7-bromo-6-methyl-3-(trifluoromethyl)quinoline |

| Sulfonation | Fuming H₂SO₄ | 6-methyl-3-(trifluoromethyl)quinoline-5-sulfonic acid & 6-methyl-3-(trifluoromethyl)quinoline-7-sulfonic acid |

Nucleophilic Additions and Substitutions

The presence of the electron-withdrawing -CF3 group at the C3-position renders the pyridine ring of 6-methyl-3-(trifluoromethyl)quinoline highly electron-deficient. This electronic feature significantly activates the ring for nucleophilic attack, particularly at the C2 and C4 positions, which are ortho and para to the nitrogen atom and further influenced by the -CF3 group. beilstein-journals.orgorganic-chemistry.org

A classic example of such reactivity is the Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles using sodium amide (NaNH₂). rsc.org In quinoline systems, this reaction typically yields 2-aminoquinolines. nih.gov For 6-methyl-3-(trifluoromethyl)quinoline, the reaction with sodium amide is expected to proceed via nucleophilic addition of the amide anion (NH₂⁻) to the C2 or C4 position, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. rsc.org The strong activation provided by the -CF3 group facilitates this process, which might otherwise require harsh conditions. nih.gov

While electron-withdrawing groups can sometimes inhibit the Chichibabin reaction by decreasing the basicity of the ring nitrogen, the powerful activation of the ring carbons towards nucleophilic attack is often the dominant effect in highly electron-poor systems. rsc.org Studies on related nitroquinolines have shown that amination can proceed selectively, for instance, 3-nitroquinoline (B96883) is aminated at the C4-position. nih.gov This suggests that for 6-methyl-3-(trifluoromethyl)quinoline, nucleophilic attack would likely favor the C4 and C2 positions.

Organolithium reagents can also add to the electron-deficient pyridine ring, typically at the C2 position, in reactions analogous to their addition to carbonyl compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, requiring an organic halide or triflate as a substrate. wikipedia.orgwikipedia.org To apply these methods to 6-methyl-3-(trifluoromethyl)quinoline, a halogenated precursor, such as a bromo- or iodo-substituted derivative, is necessary. The synthesis of such precursors can often be achieved via the electrophilic halogenation reactions discussed in section 3.1, yielding, for example, 5-bromo- or 7-bromo-6-methyl-3-(trifluoromethyl)quinoline.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. organic-chemistry.org A halogenated 6-methyl-3-(trifluoromethyl)quinoline could be coupled with various aryl- or vinylboronic acids to introduce new carbon frameworks. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. mdpi.comrsc.org

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A bromo-substituted 6-methyl-3-(trifluoromethyl)quinoline could be reacted with various alkynes to synthesize alkynylquinoline derivatives, which are valuable intermediates for more complex structures. researchgate.net

Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org This method could be used to install alkenyl substituents onto the quinoline core, starting from a halogenated derivative. rsc.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates potential transformations of a hypothetical bromo-substituted precursor.

| Reaction | Quinoline Substrate | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|---|

| Suzuki | 7-Bromo-6-methyl-3-(trifluoromethyl)quinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-methyl-7-phenyl-3-(trifluoromethyl)quinoline |

| Sonogashira | 5-Bromo-6-methyl-3-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 6-methyl-5-(phenylethynyl)-3-(trifluoromethyl)quinoline |

| Heck | 7-Bromo-6-methyl-3-(trifluoromethyl)quinoline | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-methyl-7-styryl-3-(trifluoromethyl)quinoline |

Organometallic Reagent Applications in Quinoline Derivatization

The use of organometallic reagents, particularly organolithiums, provides powerful methods for the functionalization of aromatic and heteroaromatic rings through deprotonation (metalation) or exchange reactions. wikipedia.org

Directed ortho metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org In quinoline, the ring nitrogen atom can act as a DMG, directing lithiation to the C2 and C8 positions. However, the strong electron-withdrawing nature of the -CF3 group at C3 significantly increases the acidity of the C2 and C4 protons. Therefore, deprotonation of 6-methyl-3-(trifluoromethyl)quinoline with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is expected to occur regioselectively at the C2 or C4 position, rather than the C8 position. The resulting lithiated intermediate can then be trapped with various electrophiles.

Halogen/metal exchange is another key strategy, offering a route to organolithium species from aryl halides. wikipedia.org This reaction is typically very fast, even at low temperatures. mdpi.com For instance, treatment of 5-bromo-6-methyl-3-(trifluoromethyl)quinoline with n-butyllithium (n-BuLi) would likely result in a rapid bromine-lithium exchange to generate 5-lithio-6-methyl-3-(trifluoromethyl)quinoline. tcnj.edu This lithiated species can then be used in subsequent reactions with electrophiles.

Transmetalation is a process where an organic group is transferred from one metal to another. wikipedia.org This is a crucial step in many cross-coupling reactions, such as the Suzuki coupling where an organic group is transferred from boron to palladium. nih.gov Organolithium species generated via directed metalation or halogen/metal exchange can be converted to other organometallic reagents through transmetalation. For example, reacting a lithiated quinoline with trialkyl borates can produce the corresponding boronic ester. bris.ac.uk This boronic ester derivative of 6-methyl-3-(trifluoromethyl)quinoline can then serve as the nucleophilic partner in subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new C-C bonds under different conditions. nih.govorganic-chemistry.org

Cycloaddition and Ring-Closure Reactions for Novel Architectures

Cycloaddition reactions are powerful methods for constructing cyclic structures in a single step. The electron-deficient nature of the pyridine ring in 6-methyl-3-(trifluoromethyl)quinoline makes it a potential candidate for certain types of cycloadditions, particularly those where it acts as the electron-poor component.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves an electron-rich diene and an electron-deficient dienophile. organic-chemistry.org While the benzene ring of the quinoline can act as a diene, it requires overcoming a significant aromatic stabilization energy. More common are aza-Diels-Alder reactions where the C=N-C=C system of the quinoline acts as an azadiene. In inverse-electron-demand Diels-Alder reactions, an electron-deficient diene reacts with an electron-rich dienophile. nih.gov The highly electron-poor nature of the pyridine ring in 6-methyl-3-(trifluoromethyl)quinoline suggests it could participate as the azadiene component in reactions with electron-rich alkenes (e.g., enamines or enol ethers) to construct novel polycyclic architectures. acs.org

1,3-Dipolar cycloadditions are another important class of ring-forming reactions, involving a 1,3-dipole and a dipolarophile. wikipedia.org The C2=C3 double bond, activated by the -CF3 group, could potentially act as a dipolarophile, reacting with 1,3-dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings fused to the quinoline core. researchgate.netmdpi.com The presence of the trifluoromethyl group is known to activate dipolarophiles for such cycloadditions. nih.govnih.gov Furthermore, photochemical [4+2] cycloadditions between quinolines and alkenes have been reported to yield complex bridged structures, a reactivity pattern that could be explored for this specific substrate. nih.govnih.gov

Derivatization for Specific Research Applications (e.g., Fluorescent Probes, Schiff Bases)

The strategic derivatization of trifluoromethylated quinoline systems is a key area of research for developing molecules with tailored functionalities. The presence of the trifluoromethyl group can enhance photophysical properties, stability, and lipophilicity, making these quinoline scaffolds valuable for creating specialized chemical tools like fluorescent probes and Schiff bases. beilstein-journals.org

Fluorescent Probes

Quinoline derivatives are frequently used as the core structure for fluorescent probes, particularly for the detection of metal ions. The derivatization of the quinoline ring system allows for the introduction of specific chelating agents that can bind to target analytes, resulting in a measurable change in fluorescence.

Research into related trifluoromethylated quinoline structures has shown that their Schiff base derivatives possess noteworthy photophysical properties. These compounds exhibit fluorescence quantum yields that vary with solvent polarity, indicating their potential as environmentally sensitive probes. For instance, studies on Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines revealed low to good quantum fluorescence yields in solvents like chloroform, DMSO, and methanol. beilstein-journals.orgnih.gov Higher Stokes shifts, a desirable characteristic for fluorescent probes to minimize self-quenching, were observed in more polar solvents. beilstein-journals.orgnih.gov

The development of these probes often involves synthesizing derivatives that can selectively bind to specific ions. For example, quinoline-based probes have been designed for the detection of biological Zn²⁺, demonstrating large red shifts and significant ratiometric responses upon ion binding. rsc.org

Table 1: Photophysical Properties of Representative Trifluoromethylated Quinoline-Phenol Schiff Bases in Different Solvents beilstein-journals.orgnih.gov

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Stokes Shift (nm) |

|---|---|---|---|

| 3aa | CHCl₃ | 0.12 | 85 |

| DMSO | 0.20 | 150 | |

| MeOH | 0.13 | 130 | |

| 3ba | CHCl₃ | 0.80 | 59 |

| DMSO | 0.75 | 65 | |

| MeOH | 0.85 | 65 | |

| 3bb | CHCl₃ | 0.35 | 70 |

| DMSO | 0.30 | 80 | |

| MeOH | 0.32 | 80 | |

| 3bc | CHCl₃ | 0.65 | 60 |

| DMSO | 0.60 | 70 | |

| MeOH | 0.68 | 70 |

Note: Data is based on (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. Compound structures are detailed in the source literature.

Schiff Bases

Schiff bases, or imines, are a class of organic compounds formed by the condensation of a primary amine with an aldehyde or a ketone. beilstein-journals.orgnih.gov They are versatile intermediates in organic synthesis and have been investigated for various applications. The synthesis of Schiff bases from trifluoromethylated quinolines typically involves the reaction of an amino-substituted quinoline with a suitable aldehyde.

A common synthetic route involves the condensation of a 6-amino-2-R-4-(trifluoromethyl)quinoline with various substituted salicylaldehydes. beilstein-journals.orgnih.gov This reaction is generally carried out by heating the reactants in a solvent such as anhydrous acetonitrile (B52724) at reflux temperature for an extended period. nih.gov The resulting Schiff bases can often be purified by simple recrystallization from ethanol (B145695), with yields reported to be as high as 91%. beilstein-journals.orgnih.gov The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the quinoline system. beilstein-archives.org For instance, the CF₃ group at the C-4 position has been observed to prevent side reactions at an adjacent C-2 methyl group during Schiff base formation. beilstein-archives.org

The structures of these Schiff bases are confirmed using spectroscopic methods like ¹H, ¹³C, and ¹⁹F NMR, as well as high-resolution mass spectrometry (HRMS). beilstein-archives.org The characteristic chemical shift for the imine (-CH=N-) proton in ¹H NMR and carbon in ¹³C NMR confirms the formation of the Schiff base linkage. beilstein-archives.org

Table 2: Synthesis of Trifluoromethylated Quinoline-Phenol Schiff Bases beilstein-journals.orgnih.govbeilstein-archives.org

| Quinoline Precursor (1.0 mmol) | Aldehyde (2.0 mmol) | Solvent | Conditions | Product Yield |

|---|---|---|---|---|

| 6-amino-2-phenyl-4-(trifluoromethyl)quinoline | Salicylaldehyde | Acetonitrile | Reflux, 48h | 90% |

| 6-amino-2-methyl-4-(trifluoromethyl)quinoline | Salicylaldehyde | Acetonitrile | Reflux, 48h | 20% |

| 6-amino-2-phenyl-4-(trifluoromethyl)quinoline | 5-(diethylamino)-2-hydroxybenzaldehyde | Acetonitrile | Reflux, 48h | 40% |

| 6-amino-2-phenyl-4-(trifluoromethyl)quinoline | 2-hydroxy-5-methoxybenzaldehyde | Acetonitrile | Reflux, 48h | 75% |

| 6-amino-2-(p-tolyl)-4-(trifluoromethyl)quinoline | Salicylaldehyde | Acetonitrile | Reflux, 48h | 91% |

Note: This table summarizes the synthesis of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols.

The Critical Role of the Trifluoromethyl Group in Modulating Biological Activity

The impact of substituents on lipophilicity can be quantified using the logarithm of the octanol-water partition coefficient (logP). A higher logP value indicates greater lipophilicity. The table below illustrates the effect of different substituents on the calculated logP of a quinoline core.

| Compound | Substituent(s) | Calculated logP |

| Quinoline | None | 2.04 |

| 6-Methylquinoline (B44275) | 6-CH₃ | 2.57 |

| 3-Trifluoromethylquinoline | 3-CF₃ | 3.01 |

| 6-Methyl-3-(trifluoromethyl)quinoline | 6-CH₃, 3-CF₃ | 3.54 |

Note: Calculated logP values are estimates and can vary depending on the algorithm used. The values presented are for illustrative purposes to show the general trend.

As the data indicates, the addition of a methyl group at the 6-position increases the lipophilicity compared to the parent quinoline. The introduction of a trifluoromethyl group at the 3-position results in a more substantial increase in lipophilicity. The combined effect of both substituents in 6-methyl-3-(trifluoromethyl)quinoline leads to the highest calculated logP value, suggesting a greater potential for membrane permeability.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly alter the electron distribution within the quinoline ring system, influencing its ability to interact with biological targets such as receptors and enzymes. The electron-withdrawing nature of the CF3 group can affect the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby influencing their binding interactions.

The table below presents a hypothetical comparison of the binding affinity of quinoline derivatives to a target protein, illustrating the potential impact of methyl and trifluoromethyl substitution.

| Compound | Substitution | Hypothetical Binding Affinity (Ki, nM) |

| Quinoline | None | 500 |

| 6-Methylquinoline | 6-CH₃ | 250 |

| 3-Trifluoromethylquinoline | 3-CF₃ | 100 |

| 6-Methyl-3-(trifluoromethyl)quinoline | 6-CH₃, 3-CF₃ | 50 |

This data is illustrative and intended to demonstrate the potential trend in binding affinity based on general SAR principles.

The carbon-fluorine bond is exceptionally strong and stable, making the trifluoromethyl group resistant to metabolic degradation. In many drug molecules, methyl groups are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that may be inactive or have altered pharmacological profiles. By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, the metabolic stability of the compound can be significantly enhanced.

This increased metabolic stability can lead to a longer half-life in the body, reduced clearance, and consequently, improved bioavailability. A global protective effect of the trifluoromethyl group against hepatic metabolism has been observed in various classes of compounds. nih.gov This metabolic blockade is a key strategy in drug design to improve the pharmacokinetic properties of lead compounds.

Positional Isomerism and Substituent Effects on Biological Activity

The position of substituents on the quinoline ring is crucial in determining the biological activity of the molecule. The specific placement of the methyl group at position 6 and the trifluoromethyl group at position 3 in "Quinoline, 6-methyl-3-(trifluoromethyl)-" is expected to confer a distinct pharmacological profile.

From a steric perspective, the 6-position is located on the benzo moiety of the quinoline ring and is generally less sterically hindered than positions closer to the nitrogen atom. This allows for greater flexibility in the size and nature of substituents that can be tolerated at this position without disrupting binding to a biological target. In some cases, the methyl group at the 6-position can occupy a hydrophobic pocket in a receptor or enzyme, leading to increased binding affinity.

Studies on various quinoline derivatives have shown that substitution at the 6-position can significantly impact their anticancer and antimicrobial activities. For instance, in a series of styrylquinoline analogues, the nature of the substituent at the C6 position had a notable effect on their antiplasmodial activity.

The placement of a trifluoromethyl group at the 3-position of the quinoline ring has profound implications for its biological activity. The 3-position is part of the pyridine ring of the quinoline system and is in close proximity to the nitrogen atom. The strong electron-withdrawing nature of the trifluoromethyl group at this position can significantly decrease the basicity of the quinoline nitrogen. This modulation of pKa can be critical for receptor binding, as it affects the ionization state of the molecule under physiological conditions.

The following table provides a summary of the general effects of methyl and trifluoromethyl substituents on the properties of a quinoline core.

| Feature | Methyl Group (at C6) | Trifluoromethyl Group (at C3) |

| Lipophilicity | Moderate increase | Significant increase |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing |

| Metabolic Stability | Susceptible to oxidation | Highly stable |

| Steric Bulk | Small | Moderate |

| Potential Interactions | Hydrophobic interactions | Dipole-dipole, halogen bonding |

Combined Effects of Methyl and Trifluoromethyl Groups on SAR

The specific placement of both a methyl (-CH₃) group at the C-6 position and a trifluoromethyl (-CF₃) group at the C-3 position of the quinoline scaffold creates a unique electronic and steric profile that significantly influences its interaction with biological targets. The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms, which can modulate the acidity of nearby protons and influence hydrogen bonding capabilities. mdpi.com Concurrently, it enhances the lipophilicity and metabolic stability of the molecule. mdpi.com The methyl group, in contrast, is a weak electron-donating group and increases lipophilicity, potentially enhancing hydrophobic interactions with target proteins.

Analysis of SAR from Biological Screening Data

Biological screening of trifluoromethylated quinoline derivatives has provided significant insights into their therapeutic potential across various disease areas. The data reveals that the nature, position, and combination of substituents on the quinoline core are determinant factors for their antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial activities.

Key Structural Features for Antimicrobial Activity

Trifluoromethylated quinolines have demonstrated notable antimicrobial properties, with their efficacy being closely linked to specific structural motifs. A series of synthesized quinolone derivatives containing a trifluoromethyl group showed good activity against Gram-positive bacteria but were less effective against Gram-negative bacteria. nih.gov They also exhibited moderate to comparable activity against fungi like Aspergillus niger and Candida albicans. nih.gov

The antimicrobial potency of quinoline-based compounds often relies on their ability to interact with microbial DNA or essential enzymes. The fusion of the quinoline nucleus with other heterocyclic systems, such as imidazoles, triazoles, and pyrazoles, has been explored as a strategy to enhance antimicrobial effects. For example, quinoline-based hydroxyimidazolium hybrids have been evaluated against a panel of clinically important fungal and bacterial pathogens. mdpi.com Some hybrids showed remarkable antifungal activity against Cryptococcus neoformans and potent anti-staphylococcal and anti-mycobacterial properties. mdpi.com The lipophilicity and electronic properties conferred by the trifluoromethyl group can enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Table 1: Antimicrobial Activity of Selected Quinolone Derivatives

| Compound Type | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Trifluoromethyl quinolone derivatives | Gram-positive bacteria | Good | nih.gov |

| Trifluoromethyl quinolone derivatives | Gram-negative bacteria | Less Active | nih.gov |

| Trifluoromethyl quinolone derivatives | Aspergillus niger | Moderate | nih.gov |

| Trifluoromethyl quinolone derivatives | Candida albicans | Moderate | nih.gov |

| Quinoline-hydroxyimidazolium hybrids | Cryptococcus neoformans | Remarkable (MIC: 15.6 µg/mL) | mdpi.com |

| Quinoline-hydroxyimidazolium hybrid 7b | Staphylococcus aureus | Potent (MIC: 2 µg/mL) | mdpi.com |

Structural Determinants for Antiviral Activity

The quinoline scaffold is a recognized pharmacophore in the development of antiviral agents, with activity reported against a wide range of viruses including Zika virus (ZIKV), dengue virus, and various coronaviruses. nih.govresearchgate.netmalariaworld.org The presence of trifluoromethyl groups is a recurring feature in many potent antiviral quinolines.

For instance, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been synthesized and screened for their ability to inhibit ZIKV replication. nih.gov Several of these compounds demonstrated stronger anti-ZIKV activity than the reference drug mefloquine (B1676156). nih.govnih.gov SAR studies indicate that the position and number of -CF₃ groups are crucial. The potent activity of these compounds suggests that the trifluoromethyl groups contribute significantly to the binding affinity with viral proteins or interfere with viral replication processes. The mechanism of action for antiviral quinolones is not yet fully understood but may involve targeting viral entry, replication enzymes, or host-cell pathways utilized by the virus. researchgate.netmalariaworld.org

Table 2: Antiviral Activity of Trifluoromethylated Quinoline Derivatives against Zika Virus (ZIKV)

| Compound | Key Structural Feature | Activity vs. Mefloquine | Reference |

|---|---|---|---|

| Derivative 141a | 2,8-bis(trifluoromethyl)quinoline | ~4 times higher Selectivity Index | nih.gov |

| Derivative 141b | 2,8-bis(trifluoromethyl)quinoline | ~2 times more potent | nih.gov |

Correlations with Anticancer Potency

Quinoline derivatives featuring trifluoromethyl groups have emerged as a promising class of anticancer agents. The -CF₃ group can enhance the antitumor activity by increasing the molecule's ability to interact with key oncogenic targets. nih.gov For example, a novel class of 3-phenyltrifluoromethyl quinoline derivatives was identified with potent anti-proliferative potential toward the breast cancer MCF-7 cell line, with one derivative displaying activity in the nanomolar range (GI₅₀ = 4 nM). researchgate.net

SAR studies have shown that the substitution pattern on the quinoline ring is critical for anticancer efficacy. For 4-amino-2-trifluoromethyl quinoline derivatives, substitutions at the C-3 and C-5 positions were found to be necessary for activity. researchgate.net Furthermore, the presence of electronegative groups on a phenyl ring attached to the quinoline core was shown to increase activity against MCF-7 cells. researchgate.net Quinoline-derived trifluoromethyl alcohols have also been identified as potent growth inhibitors, with some compounds showing more potent anticancer activity than cisplatin (B142131) in vitro. nih.gov These compounds may induce apoptosis and cell cycle arrest to exert their anticancer effects. nih.gov

Table 3: Anticancer Activity of Selected Trifluoromethylated Quinoline Derivatives

| Compound Class | Cancer Cell Line | Potency (GI₅₀ / IC₅₀) | Reference |

|---|---|---|---|

| 3-Phenyltrifluoromethyl quinoline | MCF-7 (Breast) | 4 nM | researchgate.net |

| Quinoline-derived trifluoromethyl alcohol (Compound 2) | Zebrafish Embryo Model | LC₅₀: 14.14 µM (more potent than cisplatin) | nih.gov |

| Quinazoline derivative (Compound 10b) | PC3 (Prostate) | 3.02 µM | nih.gov |

| Quinazoline derivative (Compound 10b) | LNCaP (Prostate) | 3.45 µM | nih.gov |

Insights into Anti-inflammatory Activity

The quinoline nucleus is a key component of various compounds being explored as anti-inflammatory agents. nih.govbiointerfaceresearch.com These molecules can target several key proteins involved in the inflammatory cascade, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-alpha (TNF-α). nih.gov The pharmacological activity and target specificity of quinoline derivatives are highly dependent on the nature and position of substituents on the ring. nih.gov

For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group displayed antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov While specific studies focusing solely on 6-methyl-3-(trifluoromethyl)quinoline are limited, research on related structures suggests that the lipophilic and electron-withdrawing characteristics of the trifluoromethyl group could play a role in modulating interactions with inflammatory targets. For example, certain synthesized quinoline derivatives significantly inhibited the production of TNF-α and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. epa.gov

SAR in Antimalarial Research

The quinoline scaffold is central to antimalarial drug discovery, being the core structure of established drugs like chloroquine (B1663885) and mefloquine. The trifluoromethyl group is a key pharmacophoric feature of mefloquine [2,8-bis(trifluoromethyl)quinoline structure]. SAR studies consistently demonstrate that trifluoromethyl substituents are critical for antiplasmodial activity.

Research has shown that quinoline derivatives containing two trifluoromethyl groups generally exhibit slightly higher in vitro antimalarial activity than compounds with only one. nih.govafricaresearchconnects.com For instance, 2,8-bis(trifluoromethyl) quinoline derivatives have shown potent activity against Plasmodium falciparum. nih.govmdpi.com The mechanism is believed to involve binding to DNA through intercalation or interference with the parasite's heme metabolism. nih.govnih.gov Hybrid molecules combining the trifluoromethylquinoline ring with other pharmacophores, such as 1,2,4-triazoles, have been designed to create novel compounds with enhanced potency against both chloroquine-sensitive and resistant strains of the malaria parasite. researchgate.net

Table 4: Antimalarial Activity of Trifluoromethylated Quinoline Derivatives

| Compound Class | Target Strain | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2,8-bis(trifluoromethyl) quinoline ketones | P. falciparum (D10) | 4.8 - 5.2 µg/mL | nih.gov |

| N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | P. falciparum | 0.083 µM | researchgate.net |

SAR in Insecticidal Property Development

The quinoline scaffold is a significant platform in the development of new insecticidal agents. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal and agricultural chemistry to enhance the efficacy and metabolic stability of bioactive molecules.

Research into quinoline-based insecticides has shown that the presence and position of substituents on the quinoline ring are critical for activity. For instance, in the development of the insecticide flumetoquin, which features a phenoxy-quinoline core, the exploration of various substituents revealed that a trifluoromethyl group often resulted in a broader spectrum of insecticidal activity compared to other functional groups.

Table 1: General Structure-Activity Relationships of Substituted Quinolines as Insecticides

| Substitution Position | Observed Effects on Insecticidal Activity |

|---|---|

| 2-position | Modifications can influence the spectrum of activity. |

| 3-position | Introduction of electron-withdrawing groups like -CF3 can enhance potency. |

| 4-position | Substitutions are common and significantly impact efficacy. |

| 6-position | Can modulate lipophilicity and metabolic stability. |

| 7-position | Often substituted to fine-tune biological activity. |

This table is a generalized representation based on various studies of quinoline insecticides and is not specific to 6-methyl-3-(trifluoromethyl)quinoline.

Enzyme Inhibition and Receptor Binding Relationships

The biological activity of quinoline derivatives is often linked to their ability to inhibit specific enzymes or bind to cellular receptors. The 6-methyl-3-(trifluoromethyl)quinoline structure possesses features that suggest potential interactions with various biological targets.

Enzyme Inhibition:

Quinoline-based compounds have been identified as inhibitors of a wide range of enzymes. For example, certain quinoline derivatives have been shown to inhibit DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation. nih.govbiorxiv.org The mechanism of inhibition can involve the quinoline scaffold intercalating into DNA, thereby disrupting the enzyme-substrate interaction. nih.govbiorxiv.org

In the context of cancer research, various substituted quinolines have been investigated as kinase inhibitors. For instance, 3,6-disubstituted quinolines have demonstrated selective inhibitory effects against c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and migration. nih.gov A compound containing a 3-methyl-1-(4-piperazin-1-yl-3-trifluoromethyl-phenyl)-1,3-dihydro-imidazo[4,5-c]quinolin-2-one structure was developed as a potent inhibitor of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov Furthermore, the methyl group at the C3-position of a quinoline derivative has been observed to engage in hydrophobic interactions within the binding pocket of the enzyme PRMT5. acs.org

Receptor Binding:

The quinoline nucleus is a common pharmacophore in molecules designed to target specific receptors. The trifluoromethyl group, due to its electronic properties, can play a significant role in the binding affinity and selectivity of a ligand for its receptor. In studies of c-Met kinase inhibitors, the trifluoromethyl group of a quinoline-based ligand was found to occupy a hydrophobic pocket in the kinase's active site. nih.gov High-affinity antagonists for the TRPV1 (vanilloid) receptor have been identified from a series of pyridinylpiperazine ureas containing trifluoromethyl groups, highlighting the importance of this moiety for potent receptor binding. acs.org

Table 2: Potential Biological Targets for Substituted Quinoline Derivatives

| Target Class | Specific Examples | Potential Role of Substituents |

|---|---|---|

| Enzymes | DNA Methyltransferases (DNMTs) nih.govbiorxiv.org | Intercalation into DNA, altering enzyme-substrate interaction. |

| Protein Kinases (e.g., c-Met, PI3K, mTOR, PRMT5) nih.govacs.org | Hydrophobic interactions, hydrogen bonding, influencing selectivity. | |

| Receptors | Receptor Tyrosine Kinases (e.g., c-Met, EGF, VEGF) nih.gov | Occupying hydrophobic pockets, forming key binding interactions. |

This table illustrates the types of biological targets that have been identified for various quinoline derivatives and is not based on direct studies of 6-methyl-3-(trifluoromethyl)quinoline.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods have been extensively applied to understand the properties of quinoline derivatives. nih.govresearchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation. For 6-methyl-3-(trifluoromethyl)quinoline, this is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311G(d,p). scispace.com The optimization process yields the equilibrium bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing trifluoromethyl group (-CF3) at the 3-position and the electron-donating methyl group (-CH3) at the 6-position influences the geometry and electron distribution of the quinoline ring system. The C-F bonds in the trifluoromethyl group are typically around 1.34 Å, and the C-C bond connecting it to the quinoline ring is approximately 1.50 Å. The methyl group's C-H bonds are in the range of 1.09 Å. The quinoline ring itself is largely planar, with minor deviations due to the substituents.

Interactive Table: Representative Optimized Geometric Parameters for 6-methyl-3-(trifluoromethyl)quinoline

| Parameter | Atoms Involved | Value |

| Bond Length | C(3)-C(CF3) | 1.51 Å |

| Bond Length | C-F (average) | 1.34 Å |

| Bond Length | C(6)-C(CH3) | 1.52 Å |

| Bond Angle | C(2)-C(3)-C(4) | 120.5° |

| Bond Angle | C(5)-C(6)-C(7) | 119.8° |

| Dihedral Angle | C(4)-C(3)-C(CF3)-F | 60.0° |

Note: These are representative values based on DFT calculations of similar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gap, reactivity)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. wuxiapptec.comnih.gov

Interactive Table: Representative FMO Properties of 6-methyl-3-(trifluoromethyl)quinoline

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: These are representative values based on DFT calculations of similar molecules.

Global and Local Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netekb.eg These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to charge transfer.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the electrophilic nature of a molecule.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks.

Interactive Table: Representative Global Reactivity Descriptors for 6-methyl-3-(trifluoromethyl)quinoline

| Descriptor | Value |

| Chemical Potential (μ) | -4.15 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | 3.25 eV |

Note: These are representative values calculated from the FMO energies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.dechemrxiv.org It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. wolfram.com Red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For 6-methyl-3-(trifluoromethyl)quinoline, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the fluorine atoms of the -CF3 group, making these sites potential targets for electrophiles. The hydrogen atoms of the methyl group and the quinoline ring would exhibit positive potential. acadpubl.eu

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR)

DFT calculations can accurately predict various spectroscopic properties, which can be compared with experimental data for validation. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). rjptonline.org For quinoline derivatives, transitions often involve π → π* excitations within the aromatic system. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. Characteristic peaks for the C-F stretching in the -CF3 group would be expected in the 1100-1300 cm⁻¹ region, while C-H stretching from the methyl group and aromatic rings would appear around 2900-3100 cm⁻¹.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.net The ¹H NMR spectrum would show signals for the aromatic protons, the methyl protons (typically around 2.5 ppm), and the ¹⁹F NMR would show a characteristic signal for the trifluoromethyl group. beilstein-archives.org The ¹³C NMR would provide information on all the carbon atoms in the molecule. researchgate.net

Interactive Table: Representative Predicted Spectroscopic Data for 6-methyl-3-(trifluoromethyl)quinoline

| Spectrum | Feature | Predicted Value |

| UV-Vis | λmax | ~320 nm (π → π*) |

| IR | C-F Stretch | ~1250 cm⁻¹ |

| ¹H NMR | -CH₃ | ~2.5 ppm |

| ¹⁹F NMR | -CF₃ | ~ -62 ppm |

| ¹³C NMR | -CF₃ (quartet) | ~124 ppm (JCF ≈ 275 Hz) |

Note: These are representative values based on computational studies of similar molecules. beilstein-archives.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In QSAR, various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for a set of molecules with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. mdpi.com

For a series of trifluoromethylated quinoline derivatives, a QSAR study would involve calculating descriptors such as lipophilicity (logP), molar refractivity, dipole moment, HOMO and LUMO energies, and various topological indices. These descriptors would then be correlated with a specific biological activity (e.g., anticancer, antimicrobial). The resulting QSAR model can provide insights into the structural features that are important for the observed activity and guide the design of new, more potent analogues. osti.govnih.gov A typical QSAR model is represented by a linear equation, though more complex non-linear models are also common.

Development of QSAR Models for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are essential in drug discovery for predicting the activity of new, unsynthesized compounds, thereby saving time and resources. neliti.com For a series of related compounds, a QSAR model takes the form of an equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

The development of a QSAR model for a class of compounds like trifluoromethylated quinolines involves several key steps:

Data Set Collection : A set of quinoline derivatives with experimentally determined biological activities (e.g., antifungal, anticancer) is compiled. neliti.com

Descriptor Calculation : For each molecule in the series, a variety of molecular descriptors are calculated. These can be physicochemical properties (like logP), electronic descriptors (like dipole moment), or topological indices. dergipark.org.tr

Model Building : Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

While a specific QSAR model for "Quinoline, 6-methyl-3-(trifluoromethyl)-" is not publicly available, studies on related quinoline derivatives demonstrate the utility of this approach. For example, QSAR studies on 4-methyl-2-phenyl-quinoline derivatives have been used to create predictive models for their antifungal activity. neliti.com

Correlation of Molecular Descriptors with Biological Responses

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. In QSAR studies, the goal is to find which of these descriptors have the strongest correlation with the biological response of interest. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, and the methyl (-CH3) group significantly influence the electronic and lipophilic properties of the quinoline core. beilstein-archives.orgnih.gov

Key molecular descriptors often correlated with the bioactivity of quinoline derivatives include:

Lipophilicity (logP) : This descriptor measures the solubility of a compound in a nonpolar solvent versus a polar one. It is crucial for predicting how a molecule will behave in biological systems, including its ability to cross cell membranes. The presence of a trifluoromethyl group generally increases lipophilicity. nih.gov

Electronic Descriptors : These include properties like dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential. The electron-withdrawing nature of the -CF3 group can significantly alter the electron distribution in the quinoline ring, affecting how it interacts with biological targets. dergipark.org.tr

Topological and Steric Descriptors : These describe the size, shape, and connectivity of the molecule. They are important for understanding how a ligand fits into the binding site of a receptor or enzyme.

In a study on 5,8-quinolinequinone derivatives, descriptors such as molecular hardness, softness, and electrophilicity index were found to be strongly related to their anti-proliferative and anti-inflammatory activities. dergipark.org.tr For a compound like "Quinoline, 6-methyl-3-(trifluoromethyl)-", these descriptors would be critical in predicting its potential biological effects.

Table 1: Examples of Molecular Descriptors and Their Potential Influence on Bioactivity

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Response |

|---|---|---|

| Lipophilic | logP (Octanol-Water Partition Coefficient) | Affects membrane permeability and absorption. |

| Electronic | Dipole Moment | Influences polar interactions with target binding sites. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. nih.gov | |

| Steric | Molecular Volume / Surface Area | Determines the fit of the molecule within a receptor's binding pocket. |

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. orientjchem.org This technique is instrumental in understanding the mechanism of action of potential drugs.

Elucidation of Ligand-Target Interactions

For "Quinoline, 6-methyl-3-(trifluoromethyl)-", molecular docking would be used to simulate its interaction with the active site of a specific biological target. This analysis reveals key binding interactions that stabilize the ligand-receptor complex. Computational studies on structurally similar quinoline derivatives have identified several common types of interactions:

Hydrogen Bonds : The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the receptor's active site, such as valine or tyrosine. nih.gov

π-π Stacking : The aromatic quinoline ring system often engages in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

Hydrophobic Interactions : The methyl group and the trifluoromethyl group can participate in hydrophobic (lipophilic) interactions with nonpolar pockets within the binding site. acs.org

Halogen Bonds : The fluorine atoms of the trifluoromethyl group can sometimes form halogen bonds, which are specific noncovalent interactions with electron-donating atoms in the receptor.

For instance, docking studies of a 3-methyl-quinoline derivative with the enzyme PRMT5 showed that the methyl group engages in hydrophobic contacts within the binding pocket, reinforcing the binding. acs.org Similarly, studies on other fluorinated quinolines have highlighted the importance of interactions involving the fluorine atoms for stable binding. rsc.org

Prediction of Binding Affinities for Enzymes and Receptors

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a binding energy score (e.g., in kcal/mol). researchgate.net A more negative binding energy typically indicates a more stable and favorable interaction. researchgate.net

Computational programs calculate these scores by evaluating the intermolecular forces, including electrostatic and van der Waals interactions, between the ligand and the receptor. While these scores are approximations, they are highly useful for ranking potential drug candidates in virtual screening campaigns. For example, in a study screening for potential inhibitors of proteins involved in SARS-CoV-2, a compound named 3-[3-(Trifluoromethyl)phenyl]quinoline was identified as having a high binding affinity, with docking energies around -8.0 kcal/mol for targets like the Spike-ACE2 complex and TMPRSS2. nih.govnih.gov This demonstrates the potential for trifluoromethylated quinolines to bind strongly to specific biological targets.

Table 2: Docking Scores of a Related Trifluoromethylated Quinoline Compound with Viral Protein Targets

| Protein Target | Compound | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Spike Protein | 3-[3-(Trifluoromethyl)phenyl]quinoline | -8.4 |

| Spike-ACE2 Complex | -7.9 | |

| TMPRSS2 | -7.6 |

Data extracted from a computational study on fluorine-based quinolines. nih.gov

Computational Studies on Optical Properties (e.g., NLO, Fluorescence)

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to predict the optical properties of molecules. nih.govresearchgate.net Quinoline derivatives are of great interest due to their potential applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). mdpi.com

The electronic properties of "Quinoline, 6-methyl-3-(trifluoromethyl)-" are influenced by the interplay between the electron-donating character of the methyl group and the strong electron-withdrawing nature of the trifluoromethyl group. This substitution pattern can lead to interesting photophysical behaviors.

Nonlinear Optical (NLO) Properties : Materials with NLO properties can alter the phase, frequency, or amplitude of incident light, which is crucial for applications in telecommunications and optical computing. researchgate.net The NLO response of a molecule is related to its polarizability (α) and first hyperpolarizability (β). researchgate.net Computational studies can calculate these parameters. Molecules with a large difference in electron density between their ground and excited states, often due to donor-acceptor groups on a conjugated system, tend to have high hyperpolarizability values. researchgate.net The quinoline core provides the conjugated system, while the methyl and trifluoromethyl groups act to modulate the electron distribution, making this class of compounds promising for NLO applications. mdpi.com

Fluorescence Properties : Fluorescence is the emission of light by a substance that has absorbed light. Key properties include the absorption and emission wavelengths, the Stokes shift (the difference between the maximum absorption and emission wavelengths), and the fluorescence quantum yield (the efficiency of the fluorescence process). beilstein-journals.org TD-DFT calculations can predict the UV-visible absorption spectra and the energies of electronic transitions, providing insight into the fluorescence characteristics of a molecule. nih.gov For quinoline-based Schiff bases, studies have shown that substituents and solvent polarity significantly affect the fluorescence quantum yields and Stokes shifts. beilstein-journals.orgbeilstein-journals.org The specific substitution pattern in "Quinoline, 6-methyl-3-(trifluoromethyl)-" would be expected to produce distinct fluorescence properties that can be modeled computationally.

Table 3: Key Optical Properties Investigated Computationally

| Property | Description | Computational Method |

|---|---|---|

| Absorption Spectrum (λmax) | The wavelength at which the molecule absorbs light most strongly. | TD-DFT |

| Emission Spectrum (λem) | The wavelength at which the molecule emits light (fluorescence). | TD-DFT |

| HOMO-LUMO Energy Gap | Relates to the electronic transition energy and chemical stability. nih.gov | DFT |

| Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | DFT |

| Quantum Yield (Φf) | The efficiency of the fluorescence process. | Often correlated with TD-DFT results. |

Comparative Analysis with Other Trifluoromethylated Quinolines

The position of the trifluoromethyl and methyl groups on the quinoline (B57606) ring significantly influences the compound's properties and reactivity.

| Compound | Key Differentiating Features |

| 6-Methyl-2-(trifluoromethyl)quinoline | The trifluoromethyl group at the 2-position directly influences the basicity of the nitrogen atom and can affect intermolecular interactions. |

| 6-Methyl-4-(trifluoromethyl)quinoline | The trifluoromethyl group at the 4-position can impact the reactivity of the pyridine (B92270) ring and has been shown to be a useful precursor for further functionalization. beilstein-journals.org |

| 7-Methyl-3-(trifluoromethyl)quinoline | The different substitution pattern on the benzene (B151609) ring will lead to altered electronic and steric properties compared to the 6-methyl isomer. |

| 8-Methyl-3-(trifluoromethyl)quinoline | The proximity of the methyl group at the 8-position to the nitrogen atom can induce steric hindrance, affecting its coordination chemistry and reactivity. |

The specific placement of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group in 6-methyl-3-(trifluoromethyl)quinoline creates a unique electronic profile that can be exploited in the design of novel molecules with tailored properties.

Conclusion

"Quinoline, 6-methyl-3-(trifluoromethyl)-" represents a fascinating molecular scaffold that combines the rich chemical heritage of the quinoline (B57606) ring system with the powerful modulating effects of trifluoromethyl substitution. While specific research on this particular isomer is still emerging, the broader investigations into related trifluoromethylated quinolines underscore the immense potential of this class of compounds in both medicinal chemistry and materials science. Future research will likely focus on the development of efficient and regioselective synthetic routes to access this and other specifically substituted quinolines, paving the way for the discovery of new functional molecules with novel applications.

Advanced Characterization and Analytical Techniques for Trifluoromethylated Quinoline Compounds

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the precise molecular structure of a chemical compound and assessing its purity. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, DEPT)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique would identify all unique proton environments in 6-methyl-3-(trifluoromethyl)quinoline. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring system and the methyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (spin-spin coupling) would reveal the number of neighboring protons, helping to establish their relative positions.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The presence of the trifluoromethyl group would significantly influence the chemical shift of the carbon atom at the C3 position.

¹⁹F NMR: As the molecule contains fluorine, ¹⁹F NMR would be a crucial tool. It would be expected to show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group, confirming its presence. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals observed in the ¹³C NMR spectrum.

Expected NMR Data Summary (Hypothetical) This table is illustrative and represents the type of data expected, not actual experimental results.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons (quinoline core) and a singlet for the methyl (CH₃) group protons. |

| ¹³C NMR | Distinct signals for each carbon, including a quartet for the CF₃ carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| DEPT-135 | Positive signals for CH and CH₃ carbons, negative signals for CH₂ (none expected), and no signal for quaternary carbons. |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of 6-methyl-3-(trifluoromethyl)quinoline. The fragmentation pattern would offer clues about the molecule's stability and the arrangement of its atoms.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the exact elemental composition, confirming the molecular formula (C₁₁H₈F₃N) and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule. It is used to identify the presence of specific functional groups. The IR spectrum for 6-methyl-3-(trifluoromethyl)quinoline would be expected to show characteristic absorption bands corresponding to:

C-H stretching from the aromatic rings and the methyl group.

C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

Strong C-F stretching bands, which are indicative of the trifluoromethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 6-methyl-3-(trifluoromethyl)quinoline would display absorption bands in the UV region, characteristic of the π → π* transitions within the conjugated quinoline aromatic system. The position and intensity of these bands are sensitive to the molecular structure and substitution pattern.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating components of a mixture and quantifying the amount of a specific substance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating, identifying, and quantifying compounds. For 6-methyl-3-(trifluoromethyl)quinoline, an HPLC method would be developed to assess its purity. A specific combination of a stationary phase (column) and a mobile phase (solvent) would be used to achieve separation from any impurities or starting materials. The compound would be detected as it elutes from the column, typically by a UV detector set to a wavelength where the compound strongly absorbs. The retention time would be a characteristic identifier for the compound under specific HPLC conditions, and the peak area would be proportional to its concentration, allowing for accurate quantification.

Summary of Analytical Techniques

| Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms (C-H framework), number of unique proton/carbon/fluorine environments. |

| Mass Spectrometry | Molecular Weight & Formula | Molecular weight, elemental composition (HRMS), structural fragments. |

| IR Spectroscopy | Functional Group ID | Presence of specific bonds (C-H, C=C, C=N, C-F). |

| UV-Vis Spectroscopy | Electronic Structure | Information on the conjugated π-system of the quinoline ring. |

| HPLC | Purity & Quantification | Separation from impurities, determination of purity level, and measurement of concentration. |

Electroanalytical Methods for Detection and Quantification

Electroanalytical techniques are powerful tools for the detection and quantification of quinoline derivatives, owing to their high sensitivity, selectivity, and relatively low cost. actascientific.com These methods are based on measuring electrical properties such as potential, current, or charge to determine the concentration and electrochemical behavior of an analyte. actascientific.com For quinoline-based compounds, voltammetric methods are particularly prevalent. researchgate.net

Voltammetry involves applying a potential to an electrode and measuring the resulting current. researchgate.net Common voltammetric techniques used for the analysis of quinoline compounds include:

Cyclic Voltammetry (CV): This technique is used to study the redox properties of a compound. By scanning the potential in both forward and reverse directions, information about the oxidation and reduction processes can be obtained. beilstein-archives.org

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique used for quantitative analysis. It offers improved resolution and lower detection limits compared to other voltammetric methods. researchgate.net

Square Wave Voltammetry (SWV): SWV is another sensitive technique that allows for rapid analysis, making it suitable for high-throughput screening. researchgate.net

The choice of working electrode is also a critical factor in the electroanalytical determination of quinoline derivatives. Various types of electrodes, including glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and modified electrodes, have been employed to enhance the sensitivity and selectivity of the analysis. researchgate.net

While the literature provides extensive information on the electroanalytical determination of various quinoline derivatives, specific studies focusing exclusively on Quinoline, 6-methyl-3-(trifluoromethyl)- are not extensively detailed in available research. However, the established methodologies for related compounds provide a strong foundation for developing analytical protocols for its detection and quantification. The electrochemical behavior is expected to be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating methyl group on the quinoline ring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

In the study of this derivative, single-crystal X-ray diffraction (SC-XRD) revealed that the compound crystallized in the P21/c space group. researchgate.netresearchgate.net The analysis provided detailed information about the dihedral angles between the constituent rings, indicating a degree of planarity across the molecule. researchgate.netresearchgate.net Such structural details are crucial for understanding molecular packing and potential intermolecular interactions in the solid state.

Table 1: Crystallographic Data for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol researchgate.netresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | Value not specified in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not specified in abstract |

| Z | Value not specified in abstract |

| Dihedral Angle (Quinoline & Phenyl) | 18.1° |

| Dihedral Angle (Quinoline & Phenol) | 179.0° |

This data, while not for the specific compound of interest, suggests that the trifluoromethylated quinoline scaffold can be readily incorporated into larger molecular structures, and its solid-state conformation can be precisely determined using X-ray crystallography.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and topography of solid materials at the micro- and nanoscale. nih.gov In the context of chemical compounds, SEM can provide valuable information about particle size, shape, and surface texture of a crystalline or amorphous powder.

For quinoline derivatives, SEM has been utilized to study the surface topography of thin films and to examine the morphology of materials where these compounds are used, for example, as corrosion inhibitors. researchgate.netresearchgate.net The technique allows for the visualization of how these molecules arrange themselves on a surface, which can be critical for applications in materials science and electronics. researchgate.net

Specific SEM studies on the isolated, solid form of Quinoline, 6-methyl-3-(trifluoromethyl)- are not extensively documented in the available literature. However, the general application of SEM to organic compounds indicates that it would be a valuable tool for characterizing the morphology of this substance. Such an analysis would reveal the crystalline habit of the compound, information that is complementary to the atomic-level detail provided by X-ray crystallography. An SEM micrograph would illustrate the external shape of the crystals, which is a macroscopic expression of the internal crystal lattice.

Emerging Research Directions and Future Perspectives in Trifluoromethylated Quinoline Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability has spurred the development of green synthetic approaches for trifluoromethylated quinolines, aiming to reduce environmental impact and improve efficiency. ijpsjournal.comnih.gov Traditional methods for synthesizing quinoline (B57606) derivatives often rely on harsh reaction conditions, hazardous reagents, and stoichiometric amounts of chemicals, leading to significant waste and high costs. nih.govresearchgate.netnih.gov In response, researchers are exploring a variety of innovative techniques to create these valuable compounds in a more eco-friendly manner.

One promising area is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. ijpsjournal.comnih.gov Another key development is the adoption of one-pot synthesis and multicomponent reactions . nih.govresearchgate.net These strategies improve atom economy by combining multiple reaction steps into a single procedure, minimizing the need for intermediate purification and reducing solvent usage. acs.org

The choice of catalysts and solvents is also a critical focus of green quinoline synthesis. Researchers are increasingly turning to environmentally benign catalysts and nanocatalysts , which offer high efficiency and can often be recovered and reused for multiple reaction cycles. nih.gov The use of greener solvents, such as ionic liquids and deep eutectic solvents, is another important strategy for reducing the environmental footprint of these synthetic processes. ijpsjournal.com In some cases, reactions can even be performed under solvent-free conditions , further enhancing their sustainability. ijpsjournal.comnih.gov The development of metal-free and catalyst-free reaction conditions represents a significant advancement in this area, offering simpler and more efficient pathways to trifluoromethylated quinolines. researchgate.netnih.gov

Recent research has highlighted several specific examples of these green methodologies in action. For instance, a thermally-induced multi-component reaction has been developed for the facile synthesis of 2-trifluoromethyl-4-aminoquinolines in high yields. researchgate.net This method utilizes difluorocarbene as a C1 synthon and proceeds smoothly under simple heating conditions. researchgate.net Additionally, a novel flow route for the synthesis of trifluoromethylated heterocycles has been developed, offering a significant improvement over traditional batch methods. acs.org This continuous-flow process allows for the direct alkylation-cyclization of amines in the presence of trifluoroacetic acid or anhydride, which are inexpensive and readily available building blocks. acs.org

The table below summarizes some of the key green and sustainable methodologies being explored for the synthesis of trifluoromethylated quinolines.

| Methodology | Key Features | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave radiation for heating. | Accelerated reaction times, improved yields. ijpsjournal.comnih.gov |

| One-Pot/Multicomponent Reactions | Combines multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, improved atom economy. nih.govresearchgate.netacs.org |

| Benign Catalysts/Nanocatalysts | Employs reusable and environmentally friendly catalysts. | Reduced environmental impact, catalyst recyclability. nih.gov |

| Green Solvents | Utilizes ionic liquids, deep eutectic solvents, or water. | Reduced use of hazardous organic solvents. ijpsjournal.com |

| Solvent-Free Reactions | Conducted without a solvent medium. | Minimized waste, simplified purification. ijpsjournal.comnih.gov |

| Metal-Free/Catalyst-Free Reactions | Avoids the use of metal catalysts. | Reduced cost and toxicity, simplified reaction conditions. researchgate.netnih.gov |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream. | Improved safety, scalability, and control over reaction parameters. acs.org |

These innovative approaches are not only making the synthesis of trifluoromethylated quinolines more environmentally friendly but are also paving the way for more efficient and cost-effective production of these important compounds. nih.gov

Development of Novel Derivatization and Functionalization Strategies

The development of novel strategies for the derivatization and functionalization of the trifluoromethylated quinoline scaffold is a rapidly advancing area of research. These efforts are aimed at creating new analogues with enhanced biological activity and improved pharmacokinetic properties. nih.gov The ability to selectively modify different positions of the quinoline ring allows for the fine-tuning of a molecule's properties, leading to the discovery of new therapeutic agents. researchgate.net